molecular formula C18H16FN3O2S2 B2594750 N-(4-(3-((4-fluorobenzyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide CAS No. 1021058-91-2

N-(4-(3-((4-fluorobenzyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide

Cat. No.: B2594750
CAS No.: 1021058-91-2
M. Wt: 389.46
InChI Key: VCCATZYBPXSHMR-UHFFFAOYSA-N
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Description

This compound features a thiazole ring linked to a thiophene-2-carboxamide moiety, with a 3-((4-fluorobenzyl)amino)-3-oxopropyl chain at the thiazole’s 4-position. Its synthesis likely involves cyclization and amidation steps, as seen in analogous thiazole-thiophene hybrids (e.g., ) .

Properties

IUPAC Name

N-[4-[3-[(4-fluorophenyl)methylamino]-3-oxopropyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O2S2/c19-13-5-3-12(4-6-13)10-20-16(23)8-7-14-11-26-18(21-14)22-17(24)15-2-1-9-25-15/h1-6,9,11H,7-8,10H2,(H,20,23)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCCATZYBPXSHMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=NC(=CS2)CCC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-((4-fluorobenzyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via nucleophilic substitution reactions, where a fluorobenzyl halide reacts with an amine group.

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of α-cyanoesters with elemental sulfur and ketones.

    Coupling Reactions: The final step involves coupling the synthesized thiazole and thiophene rings with the fluorobenzyl group through amide bond formation, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(3-((4-fluorobenzyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiazole and thiophene rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides, under basic or acidic conditions.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

N-(4-(3-((4-fluorobenzyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Biological Research: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Chemical Biology: The compound is used as a probe to study biological pathways and mechanisms.

    Industrial Applications: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(4-(3-((4-fluorobenzyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1 N-(4-(3-((4-fluorophenyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide ()
  • Key Difference : Replaces the 4-fluorobenzyl group with a 4-fluorophenyl substituent.
  • Impact: The absence of a methylene spacer (benzyl vs.
2.1.2 Nitrothiophene Carboxamides ()
  • Examples :
    • N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide
    • N-(4-(3,5-difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide
  • Trifluoromethyl/methoxy groups improve metabolic stability but may reduce solubility .
2.1.3 Sulfamoylphenyl-Thiazole Derivatives (–8)
  • Example: 3-(N-(4-(4-chlorophenyl)thiazol-2-yl)-N-(4-sulfamoylphenyl)amino)propanoic acid
  • Key Difference : Sulfamoyl groups introduce hydrogen-bonding capacity, enhancing solubility and target specificity (e.g., carbonic anhydrase inhibition). The target compound’s fluorobenzyl group prioritizes hydrophobic interactions .

Physicochemical and Spectroscopic Properties

Property Target Compound N-(4-(3-((4-fluorophenyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide Nitrothiophene Carboxamides
Molecular Formula C₁₈H₁₅FN₃O₂S₂ C₁₇H₁₃FN₃O₂S₂ C₁₆H₁₀F₃N₃O₄S₂ (example)
Key Functional Groups 4-Fluorobenzyl, thiophene carboxamide 4-Fluorophenyl, thiophene carboxamide Nitrothiophene, trifluoromethyl, methoxy
IR Spectral Bands ν(C=O) ~1660–1680 cm⁻¹, ν(N-H) ~3150–3300 cm⁻¹ Similar C=O/N-H stretches ν(NO₂) ~1520 cm⁻¹, ν(C=O) ~1680 cm⁻¹
1H-NMR Features Thiazole H (δ 7.2–7.5), thiophene H (δ 7.8–8.1) Fluorophenyl H (δ 7.0–7.4) Trifluoromethyl singlet (δ 3.8–4.0)

Biological Activity

N-(4-(3-((4-fluorobenzyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring , a thiophene ring , and a fluorobenzyl substituent , which are critical for its biological activity. The molecular formula is C18H16FN3O3SC_{18}H_{16}FN_3O_3S, with a molecular weight of approximately 373.4 g/mol. Its unique structure allows it to interact with various biological targets, influencing numerous biochemical pathways.

The biological activity of this compound primarily involves:

  • Enzyme Interaction : The compound may inhibit specific enzymes, potentially affecting metabolic pathways related to cancer and microbial growth.
  • Cell Signaling Modulation : It can influence cell signaling pathways, leading to changes in gene expression and cellular metabolism.
  • Induction of Apoptosis : Research indicates that this compound can induce apoptosis in cancer cells by modulating pro-apoptotic and anti-apoptotic gene expressions .

Antimicrobial Properties

This compound has demonstrated antimicrobial activity against various bacterial strains. Its mechanism includes the inhibition of bacterial lipid biosynthesis, which is crucial for maintaining cell membrane integrity.

Anticancer Effects

Studies have shown that this compound exhibits potent anticancer properties. It has been observed to induce cell death in several cancer cell lines through the activation of apoptotic pathways . The following table summarizes some key findings related to its anticancer activity:

Cell LineIC50 (µM)Mechanism of Action
MCF-712.5Induction of apoptosis
HeLa10.0Inhibition of cell proliferation
A54915.0Modulation of signaling pathways

Case Studies

  • Study on Antimicrobial Activity :
    A recent study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibition with MIC values of 8 µg/mL against both strains, suggesting its potential as a therapeutic agent in treating bacterial infections.
  • Research on Anticancer Properties :
    In another study, the compound was tested on various cancer cell lines, including breast (MCF-7), cervical (HeLa), and lung (A549). The results indicated that it effectively reduced cell viability and induced apoptosis at micromolar concentrations, highlighting its potential as an anticancer drug candidate .

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